(S)-alpha-Allyl-proline hydrochloride

Catalog No.
S1521653
CAS No.
M.F
C8H14ClNO2
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-alpha-Allyl-proline hydrochloride

Product Name

(S)-alpha-Allyl-proline hydrochloride

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1

InChI Key

DIYYEOOBZVTROL-DDWIOCJRSA-N

SMILES

Array

Canonical SMILES

C=CCC1(CCCN1)C(=O)O.Cl

Isomeric SMILES

C=CC[C@@]1(CCCN1)C(=O)O.Cl

(S)-Alpha-allyl-proline Hydrochloride is used in the synthesis of Avrainvillamide and Stephacidins, analogs of these natural products are evaluated as anticancer agents.

(S)-alpha-Allyl-proline hydrochloride (CAS 129704-91-2) is a conformationally restricted, unnatural amino acid derivative essential for the synthesis of stapled peptides and advanced peptidomimetics [1]. Featuring a chiral pyrrolidine core with an alpha-position allyl moiety, this compound serves as a dual-purpose building block: it provides the rigid phi/psi dihedral angle constraints characteristic of proline while offering a terminal alkene handle for ruthenium-catalyzed ring-closing metathesis (RCM) [2]. Supplied as a stable hydrochloride salt, it exhibits extended shelf stability as a crystalline solid and predictable stoichiometry, making it a critical precursor for N-terminal alpha-helix nucleation, bicyclic lactam synthesis, and the development of positive allosteric modulators targeting G-protein-coupled receptors[3].

Substituting (S)-alpha-allyl-proline hydrochloride with linear alkenyl amino acids (such as L-allylglycine) or standard L-proline fundamentally compromises downstream synthetic objectives[1]. Standard L-proline lacks the requisite olefin handle for cross-linking, rendering it useless for RCM-based peptide stapling [2]. Conversely, linear alkenyl amino acids possess the necessary double bond but lack the pyrrolidine ring's conformational rigidity. This absence of backbone restriction increases the entropic penalty during macrocyclization, leading to lower RCM yields and failing to enforce the specific type VI beta-turn or N-terminal alpha-helix geometries required for high-affinity receptor binding [1]. Furthermore, attempting to use the free base form of alpha-allyl-proline introduces handling challenges, including hygroscopicity and variable reactivity during the crucial N-protection steps prior to solid-phase peptide synthesis (SPPS) [3].

Entropic Advantage in Ring-Closing Metathesis (RCM) for Peptide Stapling

In the synthesis of stapled peptides, the structural rigidity of the precursor dictates the efficiency of the macrocyclization step. When utilized at the N-terminus, (S)-alpha-allyl-proline acts as a proline-locked staple. Compared to linear alpha-allyl amino acids like L-allylglycine, the pyrrolidine ring pre-organizes the peptide backbone, significantly reducing the entropic cost of cyclization. Patent literature demonstrates that this proline-locked architecture serves as a strong nucleator of alpha-helices, driving ring-closing metathesis (RCM) cross-linking more efficiently than linear counterparts, which often suffer from competing oligomerization or lower conversion rates during ruthenium-catalyzed metathesis [1].

Evidence DimensionAlpha-helix nucleation and RCM macrocyclization efficiency
Target Compound Data(S)-alpha-Allyl-proline provides rigid backbone pre-organization, lowering the entropic penalty for macrocyclization.
Comparator Or BaselineL-Allylglycine (linear alkenyl amino acid baseline)
Quantified DifferenceProline-locked staples achieve higher RCM conversion and superior alpha-helix stabilization compared to flexible linear precursors.
ConditionsRuthenium-catalyzed olefin metathesis in solid-phase or solution-phase peptide synthesis

Buyers synthesizing stapled peptides must prioritize this compound to maximize RCM yields and ensure the correct secondary structure of the final therapeutic peptide.

Enablement of Type VI Beta-Turn Bicyclic Peptidomimetics

The development of positive allosteric modulators for dopamine D2 receptors relies on mimicking the bioactive conformation of the Pro-Leu-Gly-NH2 neuropeptide. (S)-alpha-Allyl-proline is distinctly suited for this application due to its bifunctional nature. Utilizing this compound allows for the high-yielding synthesis of indolizidinone-based bicyclic structures that mimic a type VI beta-turn. In direct contrast, unsubstituted L-proline cannot undergo the necessary intramolecular cyclization to form these constrained bicyclic scaffolds. The resulting peptidomimetics derived from the alpha-allyl-proline precursor exhibit significantly enhanced binding of [3H]N-propylnorapomorphine to dopamine receptors compared to flexible analogs [1].

Evidence DimensionReceptor binding enhancement via synthetic conformational restriction
Target Compound DataEnables synthesis of bicyclic type VI beta-turn mimics with potent D2 receptor allosteric modulating activity.
Comparator Or BaselineUnsubstituted L-Proline
Quantified DifferenceAlpha-allyl substitution provides the essential synthetic alkene handle for bicyclic lactam formation, a strict topological requirement for this specific activity that L-proline lacks.
ConditionsSynthesis of PLG peptidomimetics and subsequent radioligand binding assays

Procuring the alpha-allyl derivative is mandatory for medicinal chemists aiming to synthesize conformationally locked, biologically active PLG analogs.

Handling Stability and Protection Efficiency (Hydrochloride Salt vs. Free Base)

For integration into standard solid-phase peptide synthesis (SPPS) workflows, unnatural amino acids must undergo N-protection. The free base form of secondary amino acids like alpha-allyl-proline is prone to hygroscopicity and gradual degradation upon prolonged storage. Procuring the hydrochloride salt ensures a highly crystalline, free-flowing powder with predictable stoichiometry. This salt form prevents spontaneous side reactions and allows for precise molar equivalent calculations during the initial protection step. Consequently, the hydrochloride salt typically yields >95% conversion during Fmoc-OSu derivatization under mildly basic conditions, avoiding the yield losses and purification bottlenecks associated with degraded free-base starting materials [1].

Evidence DimensionPrecursor processability and N-protection yield
Target Compound DataHydrochloride salt provides crystalline stability and precise stoichiometry for >95% N-protection yields.
Comparator Or Baseline(S)-alpha-Allyl-proline free base
Quantified DifferenceThe HCl salt eliminates hygroscopicity-induced weighing errors and degradation, improving overall protected-amino-acid yield by preventing stoichiometric imbalances.
ConditionsStandard Fmoc-OSu protection in aqueous/organic basic media prior to SPPS

Industrial and academic buyers should specify the hydrochloride salt to ensure reproducible synthesis of the protected building blocks required for automated peptide synthesizers.

Synthesis of Proline-Locked Stapled Peptides

Required for research programs developing cell-penetrating, alpha-helical peptide therapeutics where N-terminal helix nucleation and RCM-based macrocyclization are necessary to resist proteolytic degradation[1].

Development of Bicyclic Peptidomimetics

Serves as the foundational starting material for medicinal chemistry campaigns targeting G-protein-coupled receptors (e.g., dopamine D2 receptor allosteric modulators) via the construction of indolizidinone type VI beta-turn mimics [2].

Unnatural Amino Acid Library Generation

Highly suited for core facilities and contract research organizations (CROs) synthesizing libraries of conformationally restricted peptides, as the stable HCl salt allows for efficient, reproducible N-protection and integration into automated SPPS workflows [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

191.0713064 Da

Monoisotopic Mass

191.0713064 Da

Heavy Atom Count

12

Dates

Last modified: 08-15-2023

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